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Compound of Interest

Compound Name: 1-Pentyl-1H-indole-2,3-dione

Cat. No.: B1270982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Pentyl-1H-
indole-2,3-dione (also known as N-pentyl isatin), a derivative of the versatile heterocyclic

compound isatin. This document is intended to serve as a comprehensive resource, presenting

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a

structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 1-Pentyl-1H-indole-2,3-dione.

Table 1: ¹H NMR Spectroscopic Data for 1-Pentyl-1H-indole-2,3-dione
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.65 td 1H Ar-H

7.55 d 1H Ar-H

7.18 d 1H Ar-H

7.11 t 1H Ar-H

3.71 t 2H N-CH₂

1.63 quintet 2H N-CH₂-CH₂

1.31 m 4H -(CH₂)₂-CH₃

0.88 t 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 1-Pentyl-1H-indole-2,3-dione
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Chemical Shift (δ) ppm Assignment

183.7 C=O (C3)

158.0 C=O (C2)

150.7 Ar-C (C7a)

138.3 Ar-CH (C6)

124.6 Ar-CH (C4)

123.2 Ar-CH (C5)

117.5 Ar-C (C3a)

110.8 Ar-CH (C7)

40.1 N-CH₂

28.7 N-CH₂-CH₂

28.6 N-(CH₂)₂-CH₂

22.1 N-(CH₂)₃-CH₂

13.8 -CH₃

Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin

Wavenumber (cm⁻¹) Intensity Assignment

~1735 Strong C=O stretch (ketone)

~1610 Strong C=O stretch (amide)

~1470 Medium C-H bend (CH₂)

~1350 Medium C-N stretch

~750 Strong C-H bend (aromatic)

Note: Specific IR data for 1-Pentyl-1H-indole-2,3-dione was not available. The data presented

is characteristic of N-alkylated isatin derivatives.
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Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin

m/z Relative Intensity (%) Assignment

217 High [M]⁺ (Molecular Ion)

146 High
[M - C₅H₁₁]⁺ (Loss of the

pentyl group)

118 Medium [M - C₅H₁₁ - CO]⁺

90 Medium [M - C₅H₁₁ - 2CO]⁺

Note: Specific MS data for 1-Pentyl-1H-indole-2,3-dione was not available. The fragmentation

pattern presented is based on the expected fragmentation of N-alkylated isatins.

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-Pentyl-1H-indole-2,3-dione (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of approximately 16 ppm is used.
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¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A spectral width of approximately 220 ppm is used.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of 1-Pentyl-1H-indole-2,3-dione is analyzed using the

Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR accessory is used.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system for separation and purification prior to ionization.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.
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Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g.,

ethyl acetate).

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped

to 280°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Pentyl-1H-indole-2,3-dione.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-Pentyl-1H-
indole-2,3-dione.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270982#spectroscopic-data-nmr-ir-ms-of-1-pentyl-
1h-indole-2-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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